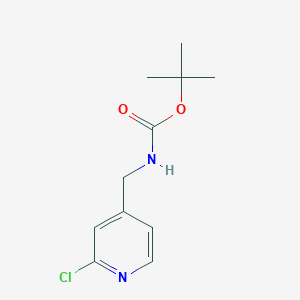
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 and an average mass of 228.675 Da . The compound is also known by its IUPAC name, tert-butyl (2-chloro-4-pyridinyl)methylcarbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-chloropyridin-4-yl group . The exact 3D structure is not provided in the searched resources.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate” are not detailed in the searched resources. Carbamates, in general, can participate in various chemical reactions, including rearrangements and coupling reactions .Physical And Chemical Properties Analysis
“tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate” is a solid compound . It has a density of 1.2±0.1 g/cm3 . The compound has a melting point of 173-175ºC . Other physical and chemical properties such as solubility and stability are not provided in the searched resources.Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bond Analysis
- Molecular Linkage and Crystal Structures : The tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate forms part of a family of compounds where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This structural feature is significant in the study of isomorphous crystal structures of related compounds (Baillargeon et al., 2017).
Synthetic Applications and Reactions
- Synthesis of Functionalized Carbamates : Research demonstrates the usage of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in synthesizing various functionalized carbamates, showcasing its role as a versatile intermediate in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
- Catalytic Lithiation : It's used in the catalytic lithiation reactions, demonstrating its application in the formation of complex organic structures (Guijarro, Ortiz, & Yus, 1996).
Crystallography and Physical Chemistry
- Hydrogen Bonding in Crystal Structures : The compound is part of studies focusing on hydrogen bonds and their role in the architecture of molecular structures. These studies provide insights into the intermolecular interactions and structural stability of related carbamate derivatives (Das et al., 2016).
Advanced Applications
- Photoredox Catalysis : Tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate is used in photoredox catalysis, enabling the creation of complex molecules under mild conditions. This highlights its potential in advanced synthetic chemistry (Wang et al., 2022).
- Palladium-Catalyzed Amination : It's involved in palladium-catalyzed amination processes, a crucial method in modern organic synthesis (Scott, 2006).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .
Propriétés
IUPAC Name |
tert-butyl N-[(2-chloropyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMRJZJIUFSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
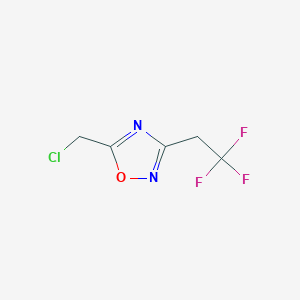
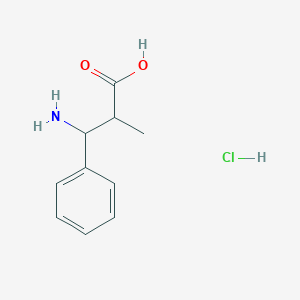
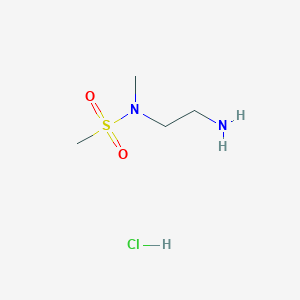
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
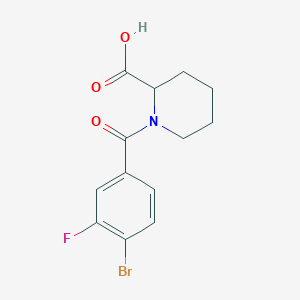
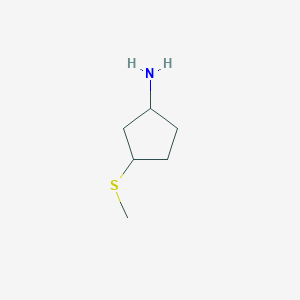
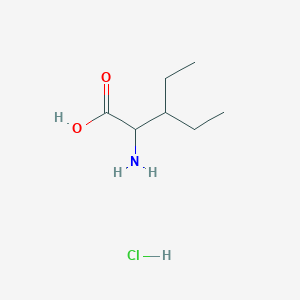
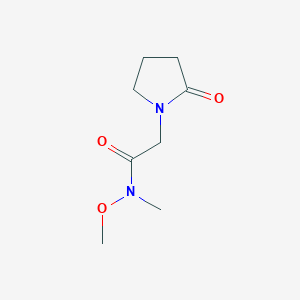
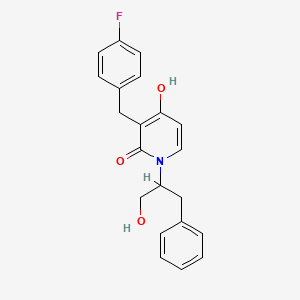
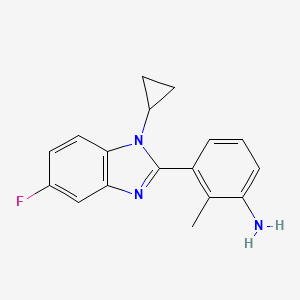
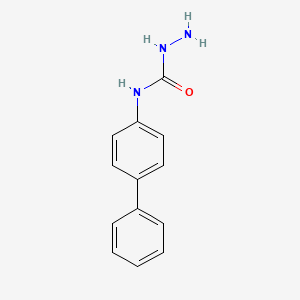
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)